4-(4H-1,2,4-triazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione
Description
4-(4H-1,2,4-triazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential neuroprotective properties and its ability to modulate calcium channels and NMDA receptors .
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-9-7-5-1-2-6(17-5)8(7)10(16)14(9)13-3-11-12-4-13/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBFESRESWGBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4H-1,2,4-triazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione involves multiple steps, including key reactions such as the Diels-Alder reaction and Conia-ene reaction. These reactions help in forming the bicyclic and tricyclic frameworks essential for the compound’s structure . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(4H-1,2,4-triazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione has several scientific research applications. It is primarily studied for its neuroprotective effects, particularly in the context of neurodegenerative disorders. The compound has shown potential in modulating NMDA receptors and voltage-gated calcium channels, which are crucial in the development of neuroprotective therapies . Additionally, it is used in various biochemical assays to study its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione involves its interaction with NMDA receptors and voltage-gated calcium channels. By modulating these molecular targets, the compound can attenuate excitotoxicity and reduce calcium influx, thereby protecting neuronal cells from damage . This mechanism is particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a significant role.
Comparison with Similar Compounds
Similar compounds include other tricyclic derivatives that also target NMDA receptors and calcium channels. For example, tricycloundecene derivatives have been studied for their neuroprotective properties and share structural similarities with 4-(4H-1,2,4-triazol-4-yl)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione . the unique combination of the triazole ring and the tricyclic framework in this compound provides distinct advantages in terms of binding affinity and specificity for its molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
